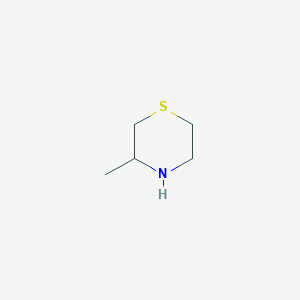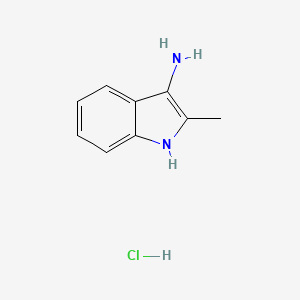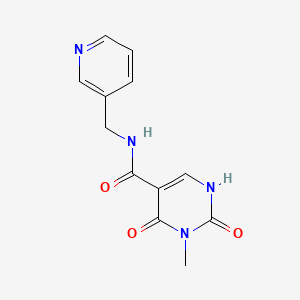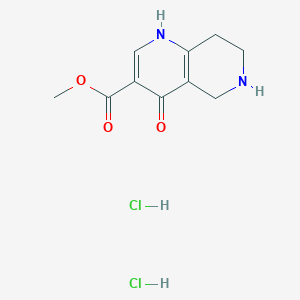
3-Methylthiomorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylthiomorpholine is a five-membered heterocyclic organic molecule that contains one sulfur atom, one nitrogen atom . It has a molecular formula of C5H11NS, an average mass of 117.213 Da, and a monoisotopic mass of 117.061218 Da .
Synthesis Analysis
The synthesis of morpholines, including this compound, has seen significant advances in recent years. These compounds are typically synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . The synthesis is often performed in a stereoselective manner and using transition metal catalysis .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring with one sulfur atom and one nitrogen atom . The InChI key for this compound is KZZPRWYOUNLBQK .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 117.22 .Aplicaciones Científicas De Investigación
Molecular Recognition and ACE Inhibition
A study by Vázquez-Valaldez et al. (2020) explored the potential of various methylthiomorpholine compounds as inhibitors of the Angiotensin Converter Enzyme (ACE). This research used molecular simulation techniques to identify promising candidates for ACE inhibition, a key target in hypertension treatment (Vázquez-Valaldez et al., 2020).
Synthesis and Characterization in Organic Chemistry
In organic chemistry, thiomorpholine derivatives like N-methylthiomorpholine are used in various synthesis processes. For instance, the work of Jones et al. (1996) involved the synthesis of Lewis-base adducts of alane using N-methylthiomorpholine, contributing to the understanding of sulfur donor chemistry in organometallic compounds (Jones et al., 1996).
Applications in Animal Models and Ethical Considerations
The use of 3-Methylthiomorpholine in animal research models is indirectly related to the broader discussions on ethics and animal welfare. Studies like those by Graham and Prescott (2015) and Lewis (2019) discuss the 3Rs principle (Replacement, Reduction, Refinement) in animal-based research, underlining the importance of minimizing animal use and suffering while conducting high-quality scientific research (Graham & Prescott, 2015); (Lewis, 2019).
Environmental Applications
Research by Ansari and Delavar (2009) demonstrated the use of poly (3-methyl thiophene), a compound related to this compound, for the removal of silver ions from aqueous solutions. This highlights the potential of such compounds in environmental applications, particularly in water purification and treatment processes (Ansari & Delavar, 2009).
Safety and Hazards
3-Methylthiomorpholine is classified as a dangerous substance. It has hazard statements H314 and H335, indicating that it can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mecanismo De Acción
Target of Action
3-Methylthiomorpholine is a component of the drug Nifurtimox . The primary target of this compound, as part of Nifurtimox, is the parasite Trypanosoma cruzi . This parasite is responsible for Chagas disease, a tropical parasitic disease .
Mode of Action
The mode of action of this compound involves the generation of chemically reactive radicals during its metabolism . These radicals cause the production of superoxide anion, hydrogen peroxide, and hydroxyl radicals . These free radicals interact with cellular macromolecules, causing membrane injury, enzyme inactivation, damage to DNA, and mutagenesis . This results in the inhibition of parasite growth .
Biochemical Pathways
The biochemical pathways affected by this compound involve the biosynthetic pathway of glutathione and trypanothione . These are low molecular weight thiols found exclusively in trypanosomatids . These thiols scavenge free radicals and participate in the conjugation and detoxication of numerous drugs . Inhibition of this key pathway could render the parasite much more susceptible to the toxic action of drugs such as Nifurtimox .
Pharmacokinetics
Nifurtimox, which contains this compound, is administered orally . The recommended oral dose for adults is 8–10 mg/kg body weight per day . Nifurtimox should be given in four divided doses each day, and therapy should be continued for 90–120 days .
Result of Action
The result of the action of this compound is the inhibition of the growth of the parasite Trypanosoma cruzi . This is achieved through the damage caused to the parasite’s cellular macromolecules by the free radicals generated during the metabolism of this compound .
Propiedades
IUPAC Name |
3-methylthiomorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS/c1-5-4-7-3-2-6-5/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZPRWYOUNLBQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CSCCN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76176-82-4 |
Source


|
| Record name | 3-methylthiomorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocycloheptyl)-2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide](/img/structure/B2577325.png)
![2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-N-[(methoxyamino)methylene]acetamide](/img/structure/B2577326.png)
![4-[(3,4-dichlorophenyl)methylamino]-1H-quinazoline-2-thione](/img/structure/B2577331.png)
![3-chloro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2577332.png)


![benzyl 2-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2577335.png)
![2-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2577337.png)
![2-chloro-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2577338.png)


![1-(3,5-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2577343.png)
![5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2577344.png)
